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Introduction
Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged from relative

obscurity to become a focal point of nutritional and metabolic research. Historically used as an

internal standard in fatty acid analysis due to its perceived low abundance, recent

epidemiological and mechanistic studies have linked circulating levels of pentadecanoate to

positive cardiometabolic, immune, and liver health outcomes.[1][2] This technical guide

provides a comprehensive overview of the natural occurrence of pentadecanoate in various

food sources, details the analytical methodologies for its quantification, and illustrates its key

signaling pathways.

Data Presentation: Quantitative Occurrence of
Pentadecanoate in Food
The primary dietary sources of pentadecanoic acid are ruminant animal products, a direct

consequence of its synthesis by rumen bacteria.[3][4] It is also present in some species of fish

and in trace amounts in certain plants.[3][5] The following tables summarize the quantitative

data on pentadecanoate content in a variety of foodstuffs.

Table 1: Pentadecanoate (C15:0) Content in Dairy Products

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1260718?utm_src=pdf-interest
https://www.benchchem.com/product/b1260718?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12687085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10649853/
https://www.benchchem.com/product/b1260718?utm_src=pdf-body
https://www.benchchem.com/product/b1260718?utm_src=pdf-body
https://www.medchemexpress.com/Pentadecanoic_acid.html
https://www.who.int/docs/default-source/documents/replace-transfats/a-food-analysis-lab-protocol.pdf?sfvrsn=b27e4111_2
https://www.medchemexpress.com/Pentadecanoic_acid.html
http://repo.unand.ac.id/38924/1/Artikel%20WJPPS%20vol.9%20Issue%208%20July%202020.pdf
https://www.benchchem.com/product/b1260718?utm_src=pdf-body
https://www.benchchem.com/product/b1260718?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Food Product
Pentadecanoate
Content (mg/100g)

Percentage of Total
Fat

Reference(s)

Unsalted Butter 880 1.0% - 1.4% [3][6][7]

Salted Butter 830 1.0% - 1.4% [3][6][7]

Fermented Butter 820 1.0% - 1.4% [3][6][7]

Cream (milk fat) 450 - [6][7]

Whipping Cream (milk

fat)
380 - [7]

Whole Milk - 0.8% - 1.2% [3]

Natural Cheese

(Cheddar)
390 1.0% - 1.5% [3][6][7]

Natural Cheese

(Emmental)
350 - [7]

Natural Cheese

(Parmesan)
320 1.0% - 1.5% [3][6][7]

Natural Cheese

(Cream)
330 - [7]

Natural Cheese

(Gouda)
280 - [7]

Processed Cheese 290 - [6][7]

Ice Cream 110 - [6]

Coffee Whitener

(powder, milk fat)
290 - [7]

Table 2: Pentadecanoate (C15:0) Content in Meat and Animal Fats
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Food Product
Pentadecanoate
Content (mg/100g)

Percentage of Total
Fat

Reference(s)

Beef (Imported, rib

loin, fat, raw)
450 0.5% - 1.5% [3][7]

Beef (Dairy fattened

steer, rib loin, fat, raw)
410 0.5% - 1.5% [3][7]

Beef (Imported, inside

round, fat, raw)
350 - [7]

Beef (Dairy fattened

steer, chuck, fat, raw)
340 - [7]

Beef (Japanese beef

cattle, rib loin, fat,

raw)

310 - [7]

Beef Tallow 300 - [7]

Lamb and Goat Meat - 0.6% - 1.2% [3]

Pork Sausage 68 - [6]

Table 3: Pentadecanoate (C15:0) Content in Fish and Seafood

Food Product
Pentadecanoate
Content (mg/100g)

Percentage of Total
Fat

Reference(s)

Various Marine Fish

Species
- 0.05% - 2.35% [8][9]

Pacific Saury,

Mackerel, Ayu

Sweetfish

~160 - [6]

Fish Oil - up to 1.5% [3]

Table 4: Pentadecanoate (C15:0) Content in Plant-Based Foods and Other Products
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Food Product
Pentadecanoate Content
(mg/100g)

Reference(s)

Palm Oil 82 [6]

Butterscotch 69 [6]

White Chocolate 66 [6]

Note: The concentration of pentadecanoate can vary based on factors such as the animal's

diet (e.g., grass-fed vs. grain-fed), age, and the specific cut of meat or type of dairy product.[3]

Experimental Protocols: Quantification of
Pentadecanoate in Food
The accurate quantification of pentadecanoic acid in complex food matrices is crucial for

nutritional studies. The standard methodology involves lipid extraction, derivatization to fatty

acid methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC).

Sample Preparation and Homogenization
Solid Samples (e.g., meat, cheese): Finely grind and homogenize the sample to ensure

uniformity. For high-moisture samples, freeze-drying prior to grinding can be beneficial.[4]

Liquid Samples (e.g., milk): Mix thoroughly before subsampling.

Lipid Extraction
The goal of this step is to isolate the total lipid fraction from the food matrix. Several methods

are commonly employed:

Folch Method: This is a widely used and reliable method for quantitative lipid extraction.[10]

Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

Filter the homogenate to remove solid residues.
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Wash the filtrate with a salt solution (e.g., 0.9% NaCl) to separate the mixture into two

phases.

The lower chloroform phase, containing the lipids, is carefully collected.

Bligh and Dyer Method: A modification of the Folch method, suitable for samples with high

water content.[10]

Soxhlet Extraction: A traditional method for extracting lipids from dried, solid samples using a

continuous flow of a non-polar solvent like hexane.[10][11]

Transesterification to Fatty Acid Methyl Esters (FAMEs)
For GC analysis, the extracted triglycerides and other lipids must be converted into their more

volatile FAMEs.

Acid-Catalyzed Transesterification:

Dissolve the extracted lipid sample in a solvent such as toluene.

Add a reagent like 7-14% boron trifluoride (BF₃) in methanol.[4][12]

Heat the mixture in a sealed tube at a controlled temperature (e.g., 100°C) for a specified

time (e.g., 45 minutes) to complete the methylation.[13]

After cooling, add hexane and a saturated sodium chloride solution to extract the FAMEs

into the hexane layer.[12]

Base-Catalyzed Transesterification:

A solution of sodium hydroxide or potassium hydroxide in methanol is added to the lipid

extract.

This is a rapid reaction that can often be performed at room temperature.

Gas Chromatography (GC) Analysis
The resulting FAMEs are separated and quantified using GC, typically with a flame ionization

detector (FID) or a mass spectrometer (MS).
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Instrumentation: A gas chromatograph equipped with a polar capillary column (e.g., DB-23)

is used for the separation of FAMEs.[14]

Internal Standard: To ensure accurate quantification, a known amount of an internal

standard, such as a deuterated pentadecanoic acid (C15:0-d2) or another odd-chain fatty

acid not naturally present in the sample in significant amounts (e.g., C13:0, C19:0, C21:0), is

added to the sample before extraction.[12][14]

Quantification: The concentration of pentadecanoate is determined by comparing the peak

area of its corresponding FAME to the peak area of the internal standard.

Method Validation
To ensure the reliability of the analytical results, the method should be validated for parameters

including:

Linearity: The ability of the method to produce results that are directly proportional to the

concentration of the analyte.

Accuracy: The closeness of the measured value to the true value, often assessed through

recovery studies using spiked samples.

Precision: The degree of agreement among individual test results when the procedure is

applied repeatedly to multiple samplings from a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the

analyte that can be reliably detected and quantified, respectively.[15]

Mandatory Visualization: Signaling Pathways and
Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways

influenced by pentadecanoate and a typical experimental workflow for its analysis.
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Experimental Workflow for Pentadecanoate Analysis

Food Sample Homogenization

Lipid Extraction
(e.g., Folch Method)
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Caption: Experimental workflow for the quantification of pentadecanoic acid in food samples.
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Key Signaling Pathways of Pentadecanoate (C15:0)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12687085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10649853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10649853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10649853/
https://www.medchemexpress.com/Pentadecanoic_acid.html
https://www.who.int/docs/default-source/documents/replace-transfats/a-food-analysis-lab-protocol.pdf?sfvrsn=b27e4111_2
http://repo.unand.ac.id/38924/1/Artikel%20WJPPS%20vol.9%20Issue%208%20July%202020.pdf
https://www.prnewswire.com/news-releases/fatty15-lands-best-longevity-supplement-brand-of-2025-302643152.html
https://people.umass.edu/~mcclemen/581Lipids.html
https://www.researchgate.net/publication/357211908_Update_on_food_sources_and_biological_activity_of_odd-chain_branched_and_cyclic_fatty_acids_--_A_review
https://www.researchgate.net/publication/38092269_Streamlined_Methods_for_the_Resolution_and_Quantification_of_Fatty_Acids_Including_Trans_Fatty_Acid_Isomers_in_Food_Products_by_Gas_Chromatography
https://arabjchem.org/extraction-methods-of-fat-from-food-samples-and-preparation-of-fatty-acid-methyl-esters-for-gas-chromatography-a-review/
https://arabjchem.org/extraction-methods-of-fat-from-food-samples-and-preparation-of-fatty-acid-methyl-esters-for-gas-chromatography-a-review/
https://www.scirp.org/journal/paperinformation?paperid=109619
https://www.scirp.org/journal/paperinformation?paperid=109619
https://www.benchchem.com/pdf/Application_Note_Protocol_for_Using_Pentadecanoic_Acid_d2_as_an_Internal_Standard_in_GC_MS.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10082873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10082873/
https://www.mdpi.com/1420-3049/26/21/6592
https://jppres.com/jppres/pdf/vol9/jppres20.936_9.2.208.pdf
https://www.benchchem.com/product/b1260718#natural-occurrence-of-pentadecanoate-in-food
https://www.benchchem.com/product/b1260718#natural-occurrence-of-pentadecanoate-in-food
https://www.benchchem.com/product/b1260718#natural-occurrence-of-pentadecanoate-in-food
https://www.benchchem.com/product/b1260718#natural-occurrence-of-pentadecanoate-in-food
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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